molecular formula C22H16O3 B1246219 hmba CAS No. 564468-51-5

hmba

Cat. No.: B1246219
CAS No.: 564468-51-5
M. Wt: 328.4 g/mol
InChI Key: MQLACMBJVPINKE-UHFFFAOYSA-N
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Description

Hexamethylene bisacetamide (HMBA) is a polar-planar differentiating agent first investigated by the National Cancer Institute for its anti-cancer properties . Structurally, this compound consists of a six-carbon (hexamethylene) backbone with two acetamide groups at each terminus. It induces terminal differentiation in cancer cells by upregulating HEXIM1 (hexamethylene bisacetamide-inducible protein 1), a tumor suppressor that inhibits estrogen and androgen receptor transcriptional activity . This compound binds to heat shock protein 70 (HSP70), activating pathways that promote cancer cell differentiation and reduce cytotoxicity compared to conventional chemotherapeutics .

Chemical Reactions Analysis

Hexamethylene bisacetamide undergoes several types of chemical reactions, including nucleophilic substitution and cleavage reactions. For instance, it can be cleaved by O-, N-, or S-nucleophiles to produce various C-terminally modified peptides . Common reagents used in these reactions include acids and bases, depending on the nature of the linker. The major products formed from these reactions are peptides with different C-terminal functionalities, such as esters, amides, and thioesters .

Scientific Research Applications

Peptide Synthesis

Overview
HMBA serves as a linker in solid-phase peptide synthesis (SPPS), allowing for the efficient cleavage and functionalization of peptides. The this compound linker is particularly advantageous due to its base-labile properties, enabling the release of peptides in high purity without the need for extensive purification processes.

Key Findings

  • Nucleophilic Cleavage : Research indicates that this compound can be cleaved using various nucleophiles, leading to the formation of C-terminally modified peptides such as esters, amides, and thioesters. This process is advantageous as it allows for high-purity peptide synthesis in a single step directly from the resin .
  • Comparison with Other Linkers : The kinetics of transesterification reactions involving this compound-linked esters have shown significantly faster rates compared to traditional alkyl esters. For example, this compound-linked dipeptides demonstrated a transesterification half-time of 12 seconds compared to 2.25 minutes for isobutyl esters .

Anti-Obesity Research

Mechanism of Action
Recent studies have identified this compound as a potential therapeutic agent for obesity management. It has been shown to influence energy balance by modulating specific neuropeptides involved in appetite regulation.

Key Findings

  • Weight Loss Induction : In high-fat diet-induced obese mice, this compound was observed to induce hypophagia (reduced food intake) and increase energy expenditure, leading to significant weight loss .
  • Neuropeptide Regulation : this compound affects the expression of neuropeptides such as neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression through interaction with MYH9 and ACTG1 proteins, thereby promoting a negative energy balance .

Cancer Research

Role in Cancer Therapy
this compound has been investigated for its potential role in cancer treatment, particularly concerning its effects on gene expression and cellular behavior in cancer cells.

Key Findings

  • Hypermethylation Studies : this compound has been associated with the hypermethylation of genes such as HOXA11 and HOXA9 in non-small cell lung cancer (NSCLC). These changes can influence cell proliferation and migration, suggesting a mechanism through which this compound may contribute to cancer progression .
  • Adjuvant Properties : In addition to its direct effects on cancer cells, this compound has been shown to act as an adjuvant in enhancing the efficacy of other anti-cancer treatments by modulating immune responses .

Comparison with Similar Compounds

Structural Analogs: HMBA vs. α-Hydroxyisobutyric Acid (α-HIBA)

This compound and α-HIBA are α-hydroxycarboxylic acids (α-HCAs) used in capillary electrophoresis (CE) for separating actinides and lanthanides. Key differences include:

  • Resolution Efficiency : α-HMBA exhibits superior resolution between neodymium (Nd) and samarium (Sm), while α-HIBA better separates europium (Eu) and gadolinium (Gd) .
  • Concentration Dependency : Nd/Sm resolution improves with higher α-HMBA concentrations, whereas α-HIBA shows lower resolution across tested concentrations .
  • Application : α-HMBA is preferred for CE separations in nuclear fuel samples, but α-HIBA is optimal for Eu/Gd-specific workflows .

Table 1 : Comparison of α-HMBA and α-HIBA in CE Separations

Parameter α-HMBA α-HIBA
Nd/Sm Resolution Higher Lower
Eu/Gd Resolution Lower Higher
Optimal Use Case Actinide-lanthanide separation Eu/Gd-specific separation
Reference

Derivatives: this compound vs. 4a1

  • Potency : 4a1 induces HEXIM1 expression at lower concentrations (micromolar range) compared to this compound (millimolar range), attributed to stronger HSP70 binding .
  • Cytotoxicity : Both compounds are less cytotoxic than traditional chemotherapeutics, but 4a1 shows improved tolerability in breast and prostate cancer models .
  • Differentiation: 4a1 promotes cancer stem cell differentiation and suppresses pluripotency markers (e.g., Nanog) more effectively than this compound .

Chemical Reactivity: this compound vs. Dihydroxybenzaldehyde (DHBA)

Global reactivity parameters (GRPs) calculated via frontier molecular orbitals reveal distinct electronic properties:

Table 2 : Global Reactivity Parameters of this compound and DHBA

Parameter This compound DHBA
Electronegativity (eV) 4.155 4.636
Ionization Potential (eV) 5.894 6.533
Global Hardness (eV) 4.966 5.667
Global Softness (eV⁻¹) 3.484 3.802
  • Stability : this compound’s lower global hardness and higher softness indicate greater chemical reactivity but reduced kinetic stability compared to DHBA .

Therapeutic Synergy: this compound Combined with Retinoic Acid (RA)

This compound synergizes with RA to induce differentiation in HL60 myeloid leukemia cells:

  • Efficacy : RA reduces the required this compound dose by 4-fold to achieve half-maximal differentiation, minimizing thrombocytopenia risk .
  • Growth Effects : this compound alone promotes HL60 proliferation at subtherapeutic doses, but RA counteracts this by enhancing terminal differentiation .

Natural Compounds: this compound vs. Bailong (Chinese Herbal Extract)

Bailong and this compound both inhibit oncogenes (c-H-ras, c-myc) in gastric cancer cells but differ in tumor suppressor regulation:

  • Oncogene Suppression : Both reduce oncogene expression by >50% across cell cycle phases .
  • Tumor Suppressors : Bailong upregulates Rb and p21 in all phases, whereas this compound suppresses Rb (39.5% in G1 phase) and p21 (33.3% in G1) .
  • Therapeutic Advantage : Bailong’s dual oncogene suppression and tumor promoter activation make it superior in gastric cancer models .

Antimicrobial Derivatives: this compound Schiff Bases

Schiff bases derived from this compound and d-glucamine exhibit enhanced bioactivity:

  • Antiaflatoxigenic Activity : this compound Schiff bases reduce Aspergillus flavus growth by 91.4% and aflatoxin B1 by 91.4% at 0.1 mg/mL, outperforming cinnamaldehyde derivatives .
  • Structural Advantage : The biotinylated this compound probe retains activity despite lower solubility, validating its utility in proteomic studies .

Biological Activity

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound primarily known for its role as a differentiation-inducing agent in various cancer cell lines. Recent studies have expanded its potential applications, particularly in obesity management and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic use.

This compound operates through several biological pathways, influencing cell differentiation, apoptosis, and energy metabolism. Key findings include:

  • Regulation of Neuropeptide Expression : this compound has been shown to modulate the expression of neuropeptides in the hypothalamus, specifically neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression, which are critical for appetite regulation and energy balance. This mechanism is mediated through the induction of HEXIM1, a protein that interacts with various signaling pathways involved in energy homeostasis .
  • Impact on Cancer Cell Lines : this compound inhibits the activation of NF-kappaB target genes in lung and breast cancer cells. It sensitizes these cells to apoptosis by disrupting the Akt and ERK/MAPK signaling pathways, which are vital for cell survival and proliferation . Additionally, it decreases the kinase activity of the IKK complex, leading to impaired phosphorylation of IκBα and p65, thus inhibiting NF-kappaB activation .

Research Findings

Recent studies have provided valuable insights into this compound's biological activity:

  • Obesity Management : A study demonstrated that this compound administration in diet-induced obese mice led to significant weight loss by promoting hypophagia (reduced appetite) and increasing energy expenditure. The study quantified this compound concentrations in plasma and hypothalamus, confirming its central effects on metabolic regulation .
  • Cellular Differentiation : In cancer research, this compound has been utilized to induce differentiation in various cell lines. Its ability to modify gene expression profiles makes it a candidate for developing new therapeutic strategies against drug-resistant cancers .
  • Apoptotic Sensitization : this compound's role in enhancing sensitivity to apoptosis in cancer cells highlights its potential as an adjunct therapy in oncological treatments. By targeting critical survival pathways, this compound may improve the efficacy of existing chemotherapeutic agents .

Case Study 1: this compound in Obesity Research

  • Objective : To evaluate the effects of this compound on appetite regulation and weight loss.
  • Methods : Mice were administered this compound via intravenous and intraperitoneal injections. Neuropeptide levels were measured using quantitative PCR.
  • Results : Significant downregulation of NPY and upregulation of POMC were observed within 2 hours post-treatment. Mice exhibited reduced food intake and increased energy expenditure.
  • : this compound shows promise as a therapeutic agent for obesity by modulating hypothalamic neuropeptide expression.

Case Study 2: this compound in Cancer Therapy

  • Objective : To assess the impact of this compound on NF-kappaB signaling in breast cancer cells.
  • Methods : Breast cancer cell lines were treated with this compound followed by TNF-alpha stimulation. Apoptosis was measured using flow cytometry.
  • Results : Cells treated with this compound exhibited increased apoptosis compared to controls, correlating with decreased NF-kappaB activity.
  • : this compound may serve as a potent sensitizer for breast cancer therapies by targeting survival pathways.

Data Table

Biological ActivityMechanismCell TypeEffect
Appetite RegulationNPY/POMC modulationHypothalamic neuronsWeight loss
Cancer DifferentiationNF-kappaB inhibitionLung/Breast cancer cellsInduces apoptosis
Metabolic RegulationHEXIM1 inductionNeuronal cellsIncreases energy expenditure

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate HMBA's role in cellular differentiation processes?

  • Methodological Guidance :

  • Use time-course experiments to assess differentiation markers (e.g., Ter119 for erythroid differentiation) rather than relying solely on dose-response curves .
  • Validate differentiation status via complementary assays (e.g., RT-PCR for hemoglobin genes, immunostaining for surface markers) to ensure robustness .
  • Reference experimental conditions from established models, such as MEL cells cultured at 37°C with glucose-nitrate medium .

Q. What statistical methods are appropriate for analyzing this compound's impact on microbial growth under varying nutrient conditions?

  • Methodological Guidance :

  • Apply non-parametric tests (e.g., Mann-Whitney U-test) for growth comparisons between this compound-deficient and wild-type strains, particularly with non-normally distributed data .
  • Normalize colony sizes to control conditions to quantify strain responses to carbon/nitrogen sources .
  • Use software like SPSS or R for reproducible analysis, documenting code and thresholds for significance (e.g., p < 0.05) .

Q. How can researchers ensure reproducibility in this compound-related studies involving spectral data (e.g., NMR, MS)?

  • Methodological Guidance :

  • Document reagent sources, purity, and instrument calibration parameters (e.g., NMR frequency, MS ionization mode) to enable replication .
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage, using repositories like Zenodo or institutional databases .
  • Include raw data and processing scripts in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data when studying this compound-induced metabolic changes?

  • Methodological Guidance :

  • Use complementary strains (e.g., this compound-deficient mutants reconstituted with orthologous genes) to validate findings across models .
  • Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify context-specific pathways affected by this compound .
  • Conduct sensitivity analyses to test whether discrepancies arise from environmental factors (e.g., nutrient availability, oxygen levels) .

Q. What strategies mitigate bias when interpreting this compound's role in stress-response pathways?

  • Methodological Guidance :

  • Blind data analysis by assigning pseudonyms to experimental groups (e.g., "Strain A" vs. "Strain B") during initial interpretation .
  • Triangulate findings with orthogonal methods (e.g., CRISPR knockouts alongside pharmacological inhibition) .
  • Pre-register hypotheses and analysis plans to avoid post hoc adjustments .

Q. How should researchers structure a manuscript to address this compound's dual roles in primary metabolism and stress response?

  • Methodological Guidance :

  • Use a modular structure: separate sections for metabolic profiling (e.g., carbon-source utilization) and stress assays (e.g., oxidative stress) .
  • Justify methodological choices (e.g., deductive vs. inductive analysis) in the "Methods" section, aligning with journal guidelines like Journal of Materials Chemistry A .
  • Discuss limitations (e.g., strain-specific effects) and propose follow-up experiments using tools like PRISMA flow diagrams for systematic reviews .

Q. Data Management & Validation

Q. What metadata standards are critical for this compound-related research data?

  • Methodological Guidance :

  • Include experimental variables (e.g., this compound concentration, incubation time), instrument settings, and software versions in metadata .
  • Use data-management plans (DMPs) to outline storage protocols, access rights, and retention periods (e.g., 10 years post-publication) .
  • Adopt domain-specific standards (e.g., MIAME for microarray data) if applicable .

Q. How can researchers validate this compound's off-target effects in transcriptomic studies?

  • Methodological Guidance :

  • Perform pathway enrichment analysis (e.g., KEGG, GO terms) to distinguish this compound-specific effects from background noise .
  • Cross-reference with public datasets (e.g., GEO, ArrayExpress) to identify conserved responses .
  • Use siRNA knockdowns or competitive inhibitors to confirm target specificity .

Properties

IUPAC Name

10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLACMBJVPINKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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